REACTION_CXSMILES
|
[Mg].Br[CH2:3][CH2:4]Br.[CH3:6][C:7]1[CH:12]=[CH:11][C:10](C)=[CH:9][C:8]=1[C:14]1[CH:19]=[CH:18][CH:17]=[C:16](C)[CH:15]=1.[C:21]([P:25]([C:27]([CH3:30])([CH3:29])[CH3:28])Cl)([CH3:24])([CH3:23])[CH3:22].[CH2:31]1[CH2:35]OC[CH2:32]1>[Cu]Cl>[C:21]([P:25]([C:27]([CH3:30])([CH3:29])[CH3:28])[C:19]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:8]1[C:7]([C:6]2[CH:4]=[CH:3][CH:35]=[CH:31][CH:32]=2)=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:24])([CH3:23])[CH3:22]
|
Name
|
|
Quantity
|
54 mg
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
9 μL
|
Type
|
reactant
|
Smiles
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BrCCBr
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
2
|
Quantity
|
618 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)C)C1=CC(=CC=C1)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.46 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(Cl)C(C)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
copper (I) chloride
|
Quantity
|
283 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at rt for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The tube was capped with the septum
|
Type
|
CUSTOM
|
Details
|
purged with argon for 1 min
|
Duration
|
1 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 60° C.
|
Type
|
STIRRING
|
Details
|
with stirring for 26 h
|
Duration
|
26 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solids were washed with ether/hexanes (50 mL, 1/1 v/v)
|
Type
|
ADDITION
|
Details
|
The organic solution was poured into a separatory funnel
|
Type
|
WASH
|
Details
|
washed with ammonium hydroxide solution (3×50 mL), and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was then dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was recrystallized from hot methanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)P(C1=C(C=CC=C1)C=1C(=CC=CC1)C1=CC=CC=C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 191 mg | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |